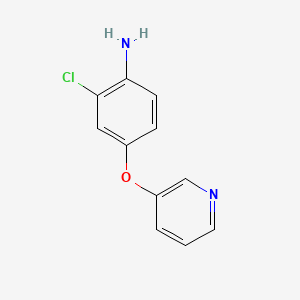

2-Chloro-4-(pyridin-3-yloxy)aniline

Description

Properties

IUPAC Name |

2-chloro-4-pyridin-3-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKHTRVVPFPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Pyridin 3 Yloxy Aniline and Analogues

Foundational Approaches to Arylether and Aniline (B41778) Synthesis

Nucleophilic Aromatic Substitution (SNAr) for Ether Linkage Formation

Nucleophilic aromatic substitution is a powerful method for forming C-O bonds, particularly when one of the aromatic rings is "activated" by electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov For the synthesis of the target compound, this would typically involve the reaction of a pyridin-3-olate nucleophile with an activated chloronitrobenzene derivative.

The aryl halide must be sufficiently electron-deficient to be susceptible to nucleophilic attack. tib.eu Electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group (e.g., a halogen) are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In a plausible synthetic route to 2-chloro-4-(pyridin-3-yloxy)aniline, 2,4-dichloronitrobenzene or 3,4-dichloro-nitrobenzene could serve as the electrophilic partner. The pyridine (B92270) ring itself, being electron-deficient, can also be subject to nucleophilic attack, especially when substituted with good leaving groups. youtube.com

The regioselectivity of the substitution is a key consideration. For instance, in 2,4-dichloroquinazoline precursors, nucleophilic substitution with amines occurs selectively at the 4-position, which is more activated. nih.gov A similar principle applies here, where the position of the activating group dictates which halogen is displaced. The reaction conditions typically involve a strong base to deprotonate the hydroxyl group of pyridin-3-ol, forming the more potent pyridin-3-olate nucleophile, and a polar aprotic solvent like DMF or DMSO to facilitate the reaction.

Table 1: Comparison of Activating Groups in SNAr Reactions

| Activating Group | Position Relative to Leaving Group | Effect on Reaction Rate |

| Nitro (-NO₂) | Ortho, Para | Strong Activation |

| Nitro (-NO₂) | Meta | Weak to No Activation |

| Cyano (-CN) | Ortho, Para | Strong Activation |

| Carbonyl (-CHO, -COR) | Ortho, Para | Moderate to Strong Activation |

Metal-Catalyzed Coupling Reactions for C-O and C-N Bond Construction

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O and C-N bonds, offering milder conditions and broader substrate scope compared to classical methods.

The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. This reaction typically involves an aryl halide and a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, this could involve coupling pyridin-3-ol with a suitable 2-chloro-4-haloaniline derivative.

More recently, Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have gained prominence. These reactions utilize a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with amines or alcohols. nih.gov This methodology is highly versatile and can be applied to a wide range of substrates, including heteroaromatic compounds. nih.gov A potential route could involve the Pd-catalyzed coupling of 2-chloro-4-bromoaniline with pyridin-3-ol to form the C-O bond. Alternatively, the C-N bond could be formed by coupling an amine with an appropriate aryl halide precursor. organic-chemistry.org The choice of ligand is critical for the success of these reactions, influencing catalytic activity and product yield. nih.gov

Table 2: Common Catalytic Systems for C-O/C-N Cross-Coupling

| Reaction Name | Metal Catalyst | Common Ligands | Typical Base |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | NaOtBu, K₃PO₄ |

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies heavily on the availability of appropriately functionalized precursors. The preparation of the chlorinated aniline and the pyridin-3-ol moieties, along with the strategic use of protecting groups, are foundational steps in any multi-step synthetic sequence.

Preparation of Chlorinated Aniline Precursors

The synthesis of chlorinated anilines often requires methods that control the regioselectivity of the chlorination step, as the amino group is a strong activating group that directs electrophiles to the ortho and para positions. researchgate.net Direct chlorination of aniline can lead to multiple products, including the highly stable 2,4,6-trichloroaniline. researchgate.netfigshare.com

A common strategy to achieve selective chlorination involves protecting the aniline's reactivity. One effective method is to first acylate the aniline to form an anilide, such as acetanilide. The amide group is less activating and provides steric hindrance, allowing for more controlled chlorination. For example, to prevent over-chlorination at the highly reactive para-position, this position can be blocked with a group like a bromine atom. The synthesis can proceed through bromination, followed by chlorination, and then selective reduction of the bromo group and hydrolysis of the anilide. googleapis.com

An alternative route involves the reduction of a chlorinated nitrobenzene. For instance, 2-chloro-4-nitrophenol can be synthesized and the nitro group subsequently reduced to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation. This approach offers excellent control over the position of the chloro and amino groups.

Synthesis of Pyridin-3-ol Derivatives

Pyridin-3-ol, also known as 3-hydroxypyridine (B118123), is a key precursor. While commercially available, its synthesis can be achieved through several methods. One classical route is the diazotization of 3-aminopyridine followed by hydrolysis of the resulting diazonium salt. Another approach involves the sulfonation of pyridine, followed by alkali fusion of the resulting pyridine-3-sulfonic acid.

Modern synthetic methods offer alternative routes to functionalized pyridine derivatives. mdpi.com For example, transition-metal-free C-H functionalization or coupling reactions involving pyridine boronic acids can be employed to construct the pyridine ring system with desired substituents. mdpi.com The synthesis of fluorinated pyridines has also been achieved via photoredox-mediated coupling reactions, highlighting the diverse methodologies available for preparing substituted pyridine precursors. acs.org

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. The primary synthetic strategies involve either a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, to construct the pivotal diaryl ether bond. A common and effective route involves the coupling of 3-hydroxypyridine with an activated 2,5-dihalogenated nitrobenzene, followed by the reduction of the nitro group.

A plausible and widely utilized synthetic pathway commences with the reaction of 3-hydroxypyridine and 2,5-dichloronitrobenzene. This is followed by the selective reduction of the nitro group to yield the target aniline.

Solvent Effects and Catalysis in Synthetic Routes

The choice of solvent and catalyst is paramount in diaryl ether synthesis, significantly influencing reaction rates, yields, and purity of the product.

Ullmann Condensation: This classical copper-catalyzed reaction is a workhorse for the synthesis of diaryl ethers. Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures (typically >150 °C) and polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). The choice of base is also critical, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly employed to facilitate the deprotonation of the phenol.

Modern advancements in Ullmann-type reactions have introduced the use of ligands to modulate the reactivity of the copper catalyst, allowing for milder reaction conditions. Ligands such as 1,10-phenanthroline and N,N-dimethylglycine have been shown to accelerate the coupling, enabling the reaction to proceed at lower temperatures (around 100-120 °C) and with lower catalyst loadings. The selection of the copper source can also be optimized, with copper(I) iodide (CuI) often being more effective than copper powder or other copper(II) salts.

| Solvent | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| DMF | CuI | K₂CO₃ | 150 | 65 |

| NMP | CuI | Cs₂CO₃ | 150 | 75 |

| Toluene (B28343) | CuI / 1,10-phenanthroline | Cs₂CO₃ | 110 | 85 |

| Dioxane | CuI / N,N-dimethylglycine | K₃PO₄ | 100 | 90 |

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction offers a powerful and often milder alternative to the Ullmann condensation. The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective. The selection of the appropriate ligand depends on the specific substrates being coupled. For the coupling of a heteroaromatic alcohol like 3-hydroxypyridine, ligands that can accommodate the coordination of the pyridine nitrogen may be advantageous.

Commonly used solvents for Buchwald-Hartwig C-O coupling include toluene, dioxane, and tetrahydrofuran (THF). The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) being frequently employed.

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 88 |

| Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 95 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 70 |

Nitro Group Reduction: The reduction of the nitro intermediate, 2-chloro-4-(pyridin-3-yloxy)nitrobenzene, to the corresponding aniline is a well-established transformation. A variety of catalytic systems can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common and efficient method. Other reducing agents such as tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid can also be used. The choice of reducing agent and solvent can influence the chemoselectivity, especially if other reducible functional groups are present in the molecule.

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that directly impact reaction kinetics and, consequently, the efficiency of the synthesis.

In Ullmann condensations , as mentioned, traditional methods often require high temperatures, which can lead to side reactions and decomposition of starting materials or products. The use of microwave irradiation has emerged as a technique to significantly accelerate these reactions, often leading to higher yields in shorter reaction times and at more moderate temperatures.

For Buchwald-Hartwig couplings , the optimal temperature is highly dependent on the reactivity of the substrates and the chosen catalyst system. While many reactions proceed efficiently at temperatures between 80-110 °C, the use of highly active catalyst systems can sometimes allow for reactions to be run at or near room temperature.

In catalytic hydrogenation for the nitro group reduction, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen gas. The reaction progress is usually monitored by the consumption of hydrogen.

Isolation and Purification Techniques for Research Scale

At the research scale, the isolation and purification of this compound are typically achieved through standard laboratory techniques.

Following the completion of the diaryl ether formation, a typical workup involves quenching the reaction, followed by an extractive procedure to separate the crude product from the inorganic salts and polar solvents. The organic layer is then dried and the solvent removed under reduced pressure.

The primary methods for purification are:

Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase is typically used, with a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane as the mobile phase. The polarity of the eluent is gradually increased to first elute any non-polar impurities and starting materials, followed by the desired product.

Recrystallization: If a solid product of sufficient purity is obtained after chromatography, recrystallization can be employed to obtain a highly pure, crystalline material. The choice of solvent for recrystallization is crucial and is determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at room temperature, allowing for the formation of crystals upon cooling. Common solvent systems for compounds of this nature include ethyl acetate/hexanes, dichloromethane/heptane, or ethanol/water mixtures.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. For both Ullmann and Buchwald-Hartwig reactions, which often employ solvents like DMF, NMP, dioxane, and toluene, research has explored the use of greener alternatives. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water (in some specialized catalytic systems) have been investigated as replacements. Eucalyptol, a bio-based solvent, has also shown promise in certain Buchwald-Hartwig reactions. organic-chemistry.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Both the Ullmann and Buchwald-Hartwig reactions are catalytic processes, which is a significant advantage over older, stoichiometric methods. Efforts are continuously being made to develop more active catalysts that can be used at lower loadings, further improving the atom economy of the process.

Reduction of Nitro Group: While classical methods for nitro group reduction using metals like iron or tin are effective, they generate significant amounts of metallic waste. Catalytic transfer hydrogenation offers a greener alternative. This method uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a catalyst (often Pd/C). google.com This approach avoids the need for high-pressure hydrogen gas and often proceeds under mild conditions.

By carefully considering and optimizing these factors, the synthesis of this compound can be carried out efficiently and with a reduced environmental footprint, aligning with the modern principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Pyridin 3 Yloxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its chemical reactivity, largely due to the strong activating and ortho-, para-directing effects of the amino group (-NH2) in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is one of the most potent activating groups for electrophilic aromatic substitution. libretexts.org In 2-Chloro-4-(pyridin-3-yloxy)aniline, the substitution pattern is directed by the combined influence of the amino, chloro, and pyridinyloxy substituents. The amino group directs incoming electrophiles to the positions ortho and para to it (C3 and C5). The chloro group is a deactivating, ortho-, para-director, while the pyridinyloxy group is an activating, ortho-, para-director.

Given these competing influences:

Position C3 is ortho to the activating amino group and meta to the pyridinyloxy group.

Position C5 is ortho to the pyridinyloxy group, para to the chloro group, and meta to the amino group.

Position C6 is ortho to the amino group and meta to the chloro group.

The powerful activating effect of the amino group typically dominates, suggesting that electrophilic substitution would preferentially occur at the positions ortho to it. However, direct electrophilic reactions like nitration or halogenation on highly activated anilines can be challenging to control, often leading to multiple substitutions and oxidative side products. libretexts.org

To achieve selective substitution, the reactivity of the amino group is often modulated by converting it to an amide, such as an acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. The acetyl group can be subsequently removed via hydrolysis to regenerate the aniline. libretexts.org

Amine Group Derivatization: Acylation, Alkylation, and Condensation Reactions

The nucleophilic character of the primary amine in this compound allows for a variety of derivatization reactions.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form amides. libretexts.org This reaction is fundamental for protecting the amine group or for building more complex molecular architectures.

Alkylation: Direct alkylation of the amine group can occur, though it can be difficult to control and may lead to mixtures of mono- and di-alkylated products.

Condensation Reactions: The aniline can participate in condensation reactions with carbonyl compounds. For instance, anilines can react with vinyl ethers in the presence of an iodine catalyst to form quinoline (B57606) structures. mdpi.com This type of reaction involves the aniline attacking an activated vinyl group, followed by cyclization and oxidation to yield the quinoline ring system. mdpi.com

| Reaction Type | Reagents/Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | Amide |

| Condensation | Vinyl ether, iodine (catalytic) | Quinolone derivative |

Oxidation Processes of the Aromatic Amine Functionality

Aromatic amines are susceptible to oxidation, which can lead to a range of products depending on the oxidant and reaction conditions. The amino group can be oxidized to nitroso or nitro functionalities. However, strong oxidizing agents can lead to the formation of complex, often polymeric, tarry materials. libretexts.org In some biological or enzymatic systems, anilines can undergo oxidative degradation. For example, certain bacteria can degrade chloro- and nitro-substituted anilines through the action of enzymes like aniline dioxygenase. plos.org

Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine and chloro-substituted portions of the molecule offers additional pathways for chemical modification.

Nucleophilic Displacement of the Chlorine Atom on the Phenyl Ring

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the ring is activated by the electron-donating amino and pyridinyloxy groups, which disfavors classical SNAr reactions.

However, displacement of such aryl chlorides can be achieved under specific conditions, often involving transition metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling reactions) or very strong nucleophiles at high temperatures. The regioselectivity of nucleophilic substitution on chloro-substituted pyridine or quinazoline (B50416) rings is a subject of detailed study, where factors like the nucleophile, solvent, and temperature determine the outcome. rsc.orgnih.gov For instance, in 2-chloro-3,5-dinitropyridine, the chlorine is readily displaced by anilines due to the strong activation by the two nitro groups. researchgate.net

Electrophilic Attack on the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, making it resistant to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they typically require harsh conditions and the substitution happens primarily at the C-3 (or C-5) position. In this compound, the pyridine ring is substituted at the 3-position with the aryloxy group. This existing substitution pattern, combined with the deactivating nature of the ring nitrogen, makes further electrophilic attack on the pyridine ring challenging. Studies on related pyridoacridine systems show that nitration, a common electrophilic substitution, requires potent reagent systems like a mixture of nitric and sulfuric acid. mdpi.comresearchgate.net

N-Oxidation of the Pyridine Nitrogen Atom3.3. Stability and Transformations of the Ether Linkage3.4. Advanced Mechanistic Studies of Key Transformations3.4.1. Elucidation of Reaction Pathways and Intermediates3.4.2. Kinetic and Thermodynamic Characterization of Reactions3.4.3. Application of Isotopic Labeling in Mechanistic Elucidation

Until research on this compound is published, a detailed and authoritative article on its specific chemical reactivity and mechanistic profile cannot be compiled.

Structure Activity Relationship Sar and Derivative Chemistry of 2 Chloro 4 Pyridin 3 Yloxy Aniline Analogues

Rational Design Principles for Analogues and Derivatives

The rational design of analogues of 2-Chloro-4-(pyridin-3-yloxy)aniline is a meticulous process, guided by an understanding of how subtle changes in its molecular architecture can profoundly influence its interaction with biological targets. This involves a systematic exploration of its constituent parts: the aniline (B41778) ring, the pyridine (B92270) ring, and the connecting aryloxy linker.

Exploration of Substituent Effects on the Aniline Ring

The aniline ring of this compound offers multiple positions for substitution, each providing a unique opportunity to modulate the molecule's properties. The existing chloro group at the 2-position already influences the electronic and steric profile of the ring. Further modifications are guided by several key principles:

Steric Hindrance: The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit into a biological target's binding pocket. Bulky groups ortho to the aniline's amino group can create steric hindrance, which may either be detrimental or beneficial, depending on the target's topology.

Lipophilicity: The hydrophobicity of the molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, can be fine-tuned by the addition of lipophilic or hydrophilic substituents. For example, the incorporation of a trifluoromethyl group would increase lipophilicity, while a hydroxyl or carboxyl group would decrease it.

A hypothetical SAR exploration might involve synthesizing a series of analogues with different substituents at the 5- or 6-positions of the aniline ring to probe the impact on a specific biological activity, as illustrated in the table below.

Table 1: Hypothetical Substituent Effects on the Aniline Ring of a this compound Analogue

| Compound ID | R1 (Position 5) | R2 (Position 6) | Biological Activity (IC50, nM) |

| 1a | H | H | 150 |

| 1b | F | H | 120 |

| 1c | OCH3 | H | 250 |

| 1d | H | Cl | 80 |

| 1e | H | CH3 | 180 |

Investigation of Modifications on the Pyridine Ring

The pyridine ring is a key feature of the this compound scaffold, and its modification is a critical aspect of SAR studies. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

Key modifications include:

Positional Isomerism: Moving the nitrogen atom to other positions in the ring (e.g., to the 2- or 4-position) would create pyridyl isomers with different electronic properties and hydrogen bonding capabilities.

Substitution: Introducing substituents on the pyridine ring can modulate its basicity and steric profile. For example, an electron-donating methyl group could enhance the basicity of the pyridine nitrogen, while an electron-withdrawing cyano group would decrease it. A recent review on pyridine derivatives highlighted that the presence and position of groups like methoxy, hydroxyl, and amino can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. nih.gov

Alterations to the Aryloxy Linker

Bioisosteric Replacement: The oxygen atom of the aryloxy bridge can be replaced with other atoms or groups to probe the importance of the ether linkage. Common bioisosteres include sulfur (thioether), a methylene (B1212753) group (benzyl ether), or an amino group (arylamine). For example, the synthesis of 3-Chloro-4-(pyridin-2-ylthio)aniline represents a thioether analogue. rjeid.com

Conformational Restriction: Introducing rigidity into the linker, for instance, by incorporating it into a cyclic system, can lock the molecule into a specific conformation. This can lead to a significant increase in binding affinity if the locked conformation is the one recognized by the biological target.

Hybridization with Other Privileged Heterocyclic Scaffolds

A powerful strategy in modern drug discovery is the hybridization of known pharmacophores to create novel molecules with enhanced or entirely new activities. The this compound scaffold can be combined with other "privileged" heterocyclic structures known to possess broad biological activity.

For instance, the pyridine moiety could be fused with other rings to create bicyclic systems like quinolines or indoles. In one study, the concept of pharmacophore hybridization was used to conjugate 2-amino-4-phenyl thiazoles with nicotinic acids, combining the properties of both thiazole (B1198619) and pyridine rings to create novel antibacterial agents. youtube.com This approach can lead to the discovery of compounds that interact with multiple targets or exhibit improved pharmacokinetic properties.

Synthetic Strategies for Diverse Derivative Libraries

The generation of a diverse library of this compound analogues is essential for a thorough exploration of the SAR. A common synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, where a substituted phenol (B47542) is reacted with an activated pyridine derivative, or vice versa.

A general synthetic route could be the Ullmann condensation or a Buchwald-Hartwig amination. For example, the synthesis of a related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), was achieved by the reduction of the corresponding nitro compound, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, using zinc powder and ammonium (B1175870) chloride. chemrxiv.org

To create a library of derivatives, combinatorial chemistry approaches can be employed, where a common intermediate is reacted with a variety of building blocks. For instance, a range of substituted 3-hydroxypyridines could be reacted with 1,2-dichloro-4-nitrobenzene, followed by reduction of the nitro group to the aniline, to generate a library of analogues with diverse substituents on the pyridine ring.

Methodologies for Structure-Activity Relationship Elucidation

Once a library of analogues has been synthesized and their biological activities determined, the next crucial step is to elucidate the SAR. This involves a combination of qualitative and quantitative methods.

Qualitative SAR: This involves visually inspecting the structures of the most and least active compounds to identify trends. For example, it might be observed that bulky substituents at a particular position consistently lead to a loss of activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling provides a more rigorous, mathematical approach to understanding SAR. sysrevpharm.org In QSAR, the biological activity of a series of compounds is correlated with their physicochemical properties or calculated molecular descriptors (e.g., lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants)). youtube.com These models can not only help in understanding the SAR but also in predicting the activity of yet-to-be-synthesized compounds, thereby guiding further synthetic efforts.

Computational Chemistry: Molecular modeling techniques, such as docking studies, can provide a three-dimensional visualization of how the analogues might bind to a biological target. This can help to rationalize the observed SAR and guide the design of new, more potent compounds. For example, in the development of diaryl ether-based inhibitors, molecular modeling indicated that a sulfonamide group could increase potency by forming a hydrogen bond with a specific serine residue in the target enzyme. nih.gov

By systematically applying these principles and methodologies, researchers can navigate the complex chemical space around the this compound scaffold to unlock its full therapeutic potential.

Systematic Variation of Molecular Structure for Activity Modulation

The modulation of biological activity in analogues of this compound is achieved through systematic variations at several key positions of the molecule. Research into structurally similar compounds, such as those targeting c-Met and VEGFR kinases, provides insights into the likely SAR for this class of molecules.

The core structure of this compound consists of three main components that can be systematically modified: the aniline ring, the pyridinoxy moiety, and the ether linkage.

Modifications of the Aniline Ring:

The aniline portion of the molecule often interacts with the hinge region of kinase active sites. The position and nature of substituents on this ring can significantly impact binding affinity. For instance, in related kinase inhibitors, the introduction of a fluorine atom at the 2-position of the aniline ring has been shown to enhance activity. The chloro substituent at the 2-position of the aniline ring in the parent compound is crucial for its activity, and its replacement or the addition of other groups can modulate its inhibitory potential.

Modifications of the Pyridine Ring:

The pyridine ring often extends into the solvent-exposed region of the binding pocket. Modifications at this position can influence solubility, metabolic stability, and interactions with the outer regions of the active site. For example, the introduction of small, electron-donating groups on the pyridine ring can be beneficial for activity. In a series of related 4-phenoxypyridine (B1584201) derivatives, substitutions on the pyridine ring were found to be critical for their c-Met kinase inhibitory activity. researchgate.net

Variation of the Ether Linkage:

A study on quinoline-containing c-Met inhibitors highlighted the importance of an acylthiourea moiety for effective binding to the c-Met protein ATP site, suggesting that the nature of the linker is a key determinant of activity. nih.gov

| Compound/Analogue | Modification | Observed Effect on Activity | Target |

| 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4-yloxy)aniline | Replacement of pyridine with a pyrrolotriazine | Enhanced inhibitory activity | c-Met kinase |

| 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine | Introduction of a fluoro group on the aniline ring | Increased potency | c-Met kinase |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | Replacement of aniline with a dichlorophenylsulfonamide and pyridine with a quinoline (B57606) | High transcriptional potency | PPARγ |

High-Throughput Synthesis and Screening in Research Contexts

High-throughput synthesis (HTS) and screening are instrumental in the rapid exploration of the chemical space around the this compound scaffold. These technologies enable the generation and evaluation of large libraries of related compounds, accelerating the identification of lead candidates with desired biological activities.

High-Throughput Synthesis:

Parallel synthesis techniques are often employed to create extensive libraries of analogues. acs.org This can involve the use of automated liquid handlers and robotic systems to perform reactions in microtiter plates. For the synthesis of this compound derivatives, key reactions such as the Buchwald-Hartwig or Ullmann condensation for the formation of the diaryl ether linkage can be adapted for high-throughput formats. Different substituted anilines and pyridines can be systematically combined to generate a diverse set of molecules.

High-Throughput Screening (HTS):

Once synthesized, these compound libraries are subjected to HTS to assess their biological activity against specific targets, such as a panel of protein kinases. nih.gov These assays are typically miniaturized and automated to allow for the rapid testing of thousands of compounds. Common HTS formats for kinase inhibitors include:

Biochemical assays: These measure the direct inhibition of the target kinase's enzymatic activity, often using fluorescence or luminescence-based readouts. nih.gov

Cell-based assays: These evaluate the effect of the compounds on cellular processes that are dependent on the target kinase, such as cell proliferation or signaling pathways.

The data generated from HTS is then used to identify "hits"—compounds that exhibit significant activity. These hits are then further validated and optimized in subsequent rounds of drug discovery.

| HTS Method | Principle | Application in Kinase Inhibitor Discovery |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorophores, which is altered by kinase activity. | Quantifying the phosphorylation of a substrate by the target kinase. |

| AlphaScreen | A bead-based assay that generates a chemiluminescent signal when a substrate is phosphorylated. | Sensitive detection of kinase inhibition in a high-throughput format. |

| Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) | Measures the number of viable cells after treatment with the compounds. | Assessing the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines. |

Computational Approaches to SAR

Computational methods are integral to modern drug discovery and play a significant role in understanding the SAR of this compound analogues. These approaches can predict the binding affinity and mode of interaction of novel compounds, thereby guiding the design of more potent and selective inhibitors.

Molecular Docking Studies of Analogues with Potential Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. nih.gov For this compound analogues, docking studies can provide valuable insights into how these molecules fit into the ATP-binding site of kinases like c-Met or VEGFR.

In a typical docking study, a three-dimensional model of the target kinase's active site is used. The this compound analogue is then computationally "docked" into this site, and various scoring functions are used to estimate the binding affinity. These studies can reveal key interactions, such as:

Hydrogen bonds: The aniline nitrogen and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, and can form crucial interactions with amino acid residues in the hinge region of the kinase.

Hydrophobic interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom on the aniline ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

A study on 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4-yloxy)aniline derivatives used docking to analyze the molecular features contributing to high inhibitory activity against c-Met kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of newly designed analogues before they are synthesized.

For this compound analogues, a QSAR model would be built using a dataset of compounds with known inhibitory activities against a particular kinase. Various molecular descriptors, which quantify different aspects of the molecules' structure (e.g., steric, electronic, and hydrophobic properties), are calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed biological activity.

A 3D-QSAR study on 4-phenoxypyridine derivatives as c-Met kinase inhibitors successfully developed models to correlate physicochemical characteristics with biological activities, providing a framework for the design of new compounds. researchgate.net

Pharmacophore Modeling and Virtual Screening in Research Settings

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. dovepress.com For this compound analogues, a pharmacophore model would typically include features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic groups

A halogen bond donor

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify potential new lead compounds with diverse chemical scaffolds.

Pharmacophore models can be generated from a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based). frontiersin.org These models are powerful tools for scaffold hopping and for identifying novel chemical entities that may have therapeutic potential. A study on TASK-3 channel blockers utilized a three-point pharmacophore model to rationally design novel antagonists. mdpi.com

| Computational Method | Objective | Key Output |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | A ranked list of binding poses and their corresponding scores. |

| QSAR | Correlate chemical structure with biological activity. | A mathematical equation that can predict the activity of new compounds. |

| Pharmacophore Modeling | Identify the essential molecular features for biological activity. | A 3D arrangement of pharmacophoric features. |

Advanced Research Applications and Methodological Contributions

Role as a Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundational structure for the development of a diverse range of therapeutic agents. The 2-Chloro-4-(pyridin-3-yloxy)aniline core has demonstrated potential in this regard, primarily through its application in the design of kinase inhibitors and receptor modulators.

Design of Kinase Inhibitors and Receptor Modulators for Biological Pathway Research

The pyridin-3-yloxy-aniline scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability of the this compound structure to be elaborated into potent and selective kinase inhibitors has been noted in several research endeavors. For instance, derivatives of this scaffold have been investigated as inhibitors of key kinases involved in cancer progression.

While direct research on this compound as a receptor modulator is not extensively documented in publicly available literature, the broader class of pyridinyl-oxy-aniline derivatives has been explored in the context of various receptors. For example, related structures have been investigated for their potential to modulate the activity of receptors such as the thyroid hormone receptor β. nasa.gov

A notable example of a structurally related compound is Neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases. Neratinib contains a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety, highlighting the significance of the chloro-substituted aniline (B41778) and pyridine (B92270) components in achieving high-affinity binding to kinase targets. nasa.gov The development of such compounds underscores the utility of this type of scaffold in creating targeted therapies for cancer.

| Compound | Target | Therapeutic Area |

| Neratinib (contains a related scaffold) | HER2, EGFR | Cancer |

| MGL-3196 (contains a related scaffold) | Thyroid Hormone Receptor β | Dyslipidemia |

Development of Chemical Probes for Biological Target Identification and Validation

Chemical probes are small molecules used to study and manipulate biological systems. The development of chemical probes from scaffolds like this compound can be a valuable strategy for identifying and validating new biological targets for drug discovery. While specific examples of chemical probes derived directly from this compound are not prominently featured in the scientific literature, the general principles of probe development are applicable.

The process often involves modifying a known bioactive scaffold to incorporate a reactive group or a reporter tag. These modifications allow for the covalent labeling of target proteins or the visualization of the probe's distribution within a cell, respectively. Given the established activity of related compounds as kinase inhibitors, derivatives of this compound could potentially be developed into activity-based probes to profile kinase activity in complex biological samples.

Contributions to Organic Synthesis Methodologies

The reactivity of this compound and its derivatives can also spur the development of new synthetic methods. The presence of multiple reactive sites—the aniline nitrogen, the chloro substituent, and the pyridine ring—offers opportunities for various chemical transformations.

Development of Novel Coupling Reactions Utilizing the Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.com The this compound scaffold, with its chloro substituent, is a suitable substrate for such reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. lumenlearning.comnih.gov The reactivity of the chloro group can be modulated by the electronic properties of the pyridin-3-yloxy substituent, potentially leading to the development of novel and selective coupling protocols. Research in this area could focus on optimizing reaction conditions to achieve high yields and functional group tolerance when using this specific scaffold.

Applications in Materials Science Research

The application of aniline and its derivatives extends beyond drug discovery into the realm of materials science. Polyaniline, a conducting polymer, has been the subject of intense research due to its interesting electronic and optical properties.

While there is no specific research detailing the use of this compound in materials science, a study on a related compound, poly-o-chloroaniline, demonstrates the potential of chlorinated anilines in this field. chemicalbook.com In this study, a porous nanocomposite of polyhedron Mn(III) oxide/β-Mn(IV) oxide/poly-o-chloroaniline was prepared and shown to have excellent morphological and optical properties, suggesting its potential for use in electroanalytical photon detection. chemicalbook.com This indicates that polymers derived from substituted anilines, including potentially this compound, could be explored for applications in sensors, electronic devices, and other advanced materials.

Exploration in Organic Electronics and Functional Materials

While direct applications of this compound in commercial organic electronic devices are not yet widely documented, its structural motifs are present in molecules investigated for such purposes. The field of organic electronics relies on π-conjugated systems that can efficiently transport charge carriers. Aniline and its derivatives are known to be important precursors for conductive polymers and other organic electronic materials.

The pyridine and aniline moieties within this compound suggest its potential as a monomer or an intermediate in the synthesis of materials for:

Organic Light-Emitting Diodes (OLEDs): The development of new organic materials is crucial for advancing OLED technology. jmaterenvironsci.combohrium.com Materials with tailored electronic properties are needed for various layers within an OLED device, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). jmaterenvironsci.com Pyridine-containing compounds, for instance, have been explored for their electron-transporting properties. mdpi.com Furthermore, derivatives of pyrazoline, which also contain nitrogen heterocyclic rings, have been investigated as blue emitters in OLEDs due to their excellent luminescent properties. researchgate.net The combination of the electron-donating aniline and electron-accepting pyridine fragments in this compound could lead to materials with interesting charge-transfer characteristics suitable for emissive or charge-transport layers. Pyrene-benzimidazole derivatives have also been studied as novel blue emitters for OLEDs. nih.gov

Organic Photovoltaics (OPVs): In the realm of solar energy, polymers are extensively used in emerging photovoltaic technologies like dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.netmdpi.com In OSCs, polymers often function as the electron donor in the active layer. mdpi.com The properties of these polymers, such as their absorption spectrum and energy levels, are critical for device performance. mdpi.com The structural components of this compound could be incorporated into conjugated polymers designed for photovoltaic applications. For example, quinoxaline-based conjugated polymers have been synthesized for use in polymer solar cells. researchgate.net Perylene-functionalized polymers have also been investigated as acceptor materials in photovoltaic devices due to their high electron mobility. ru.nl

The table below summarizes the potential roles of structural motifs found in this compound within organic electronic devices.

| Device Type | Potential Application of Structural Motif | Relevant Structural Motif |

| OLEDs | Hole Transport Layer, Emissive Layer, Electron Transport Layer | Aniline, Pyridine |

| OPVs | Donor Material, Acceptor Material | Aniline, Pyridine |

Polymer Chemistry and Advanced Coatings

The bifunctional nature of this compound, with its primary amine group and potential for further functionalization, makes it a candidate monomer for the synthesis of high-performance polymers.

Polyamide Synthesis: Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. The synthesis of new polyamides often involves the polycondensation of diamines with dicarboxylic acid chlorides. nih.gov this compound, with its reactive amine group, could be polymerized with various diacid chlorides to produce novel polyamides. The incorporation of the chloro and pyridyloxy groups into the polymer backbone would be expected to influence properties such as solubility, thermal stability, and flame retardancy. Research on polyamides derived from other amino acid and pyridine dicarboxylic acid derivatives has shown that the inclusion of a pyridine ring can affect the thermal stability of the resulting polymer. nih.gov

Advanced Coatings: The pyridine moiety in this compound suggests potential applications in the development of advanced coatings. Pyridine and its derivatives have been investigated as corrosion inhibitors for various metals. The nitrogen atom in the pyridine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. j-cst.org Therefore, polymers or materials derived from this compound could be explored for their anti-corrosion properties when applied as a coating.

The following table outlines the potential of this compound as a monomer in polymer synthesis.

| Polymer Class | Potential Monomer | Key Functional Group for Polymerization |

| Polyamides | This compound | Primary Amine (-NH2) |

Research in Analytical Chemistry Method Development for Complex Aryl Amines

The accurate detection and quantification of complex aryl amines like this compound are essential for quality control in its synthesis and for monitoring its presence in various matrices during research and potential future applications. The development of robust analytical methods is therefore a significant area of research.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and analysis of aromatic amines. The development of a specific HPLC method for this compound would likely involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Method development would focus on optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, and detector wavelength to achieve good separation from potential impurities and starting materials. researchgate.net For instance, methods have been developed for the isomeric separation of xylidine, highlighting the capability of HPLC to resolve structurally similar compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, derivatization of the amine group might be necessary to improve its volatility and chromatographic behavior. The mass spectrometer provides detailed structural information, which is invaluable for unequivocal identification. Studies on the GC-MS analysis of industrial chloroparaffin (B33725) mixtures demonstrate the utility of this technique for complex chlorinated compounds. nih.govuantwerpen.be Pyrolysis-GC-MS has also been employed to analyze chloroorganic compounds, where thermal decomposition products are analyzed to infer the original structure. capes.gov.br

The table below details potential analytical methods for the characterization of this compound.

| Analytical Technique | Purpose | Key Considerations |

| HPLC | Quantification, Purity Assessment | Column chemistry, mobile phase composition, detector wavelength |

| GC-MS | Identification, Structural Elucidation | Derivatization, ionization method, mass analyzer type |

Computational and Theoretical Chemistry of 2 Chloro 4 Pyridin 3 Yloxy Aniline

Electronic Structure and Molecular Geometry Elucidation

The arrangement of atoms and electrons in 2-chloro-4-(pyridin-3-yloxy)aniline dictates its fundamental chemical and physical properties. Computational chemistry offers powerful tools to model these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and geometry of molecules of this complexity. By approximating the many-electron Schrödinger equation, DFT calculations can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. For a molecule like this compound, a common approach involves using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

For instance, in a DFT study of a related benzoyl-phenoxy-acetamide with a pyridine (B92270) moiety, the ωB97X-D/6-31G* method was used to determine conformational preferences. nih.gov Such studies provide optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Illustrative Optimized Geometry Parameters (Hypothetical for this compound based on related structures):

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-O-C | ~118° |

This table is for illustrative purposes to show the type of data obtained from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer another avenue for exploring the electronic properties of this compound. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide detailed information about orbital energies, ionization potentials, and electron affinities.

These calculations are generally more computationally intensive than DFT but can offer a higher level of theory for specific properties. For example, ab initio calculations have been used to determine the lattice energies of different polymorphs of 2-chloro-4-nitroaniline, a structurally related compound. fishersci.ca This demonstrates the power of these methods in discerning subtle energetic differences between crystal structures. For this compound, ab initio calculations could be employed to accurately map the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The this compound molecule possesses conformational flexibility, primarily around the ether linkage (C-O-C) and the bond connecting the aniline (B41778) nitrogen to the phenyl ring. Understanding the different possible spatial arrangements (conformers) and their relative energies is key to comprehending its behavior.

A conformational analysis would involve systematically rotating the dihedral angles of these flexible bonds and calculating the energy at each step using methods like DFT. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

The global minimum on the PES represents the most stable conformation of the molecule under isolated conditions. The relative energies of other low-energy conformers determine their population at a given temperature according to the Boltzmann distribution. This information is vital for interpreting experimental data, as the observed properties are often an average over the populated conformational states.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints.

NMR spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for this purpose.

The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS). While experimental spectra are influenced by solvent effects, these can also be modeled using computational techniques like the Polarizable Continuum Model (PCM). Comparing the predicted NMR spectrum with the experimental one can confirm the proposed structure and help in the assignment of specific resonances to individual atoms in the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts (Hypothetical):

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (aniline, attached to N) | ~145 |

| C (aniline, attached to O) | ~150 |

| C (aniline, attached to Cl) | ~125 |

| C (pyridine, attached to O) | ~160 |

This table is for illustrative purposes to show the type of data obtained from NMR prediction calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed using DFT, can predict the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The predicted vibrational spectrum provides a set of frequencies, each corresponding to a specific type of molecular motion, such as the stretching of the N-H bonds in the amine group, the C-Cl bond, the C-O-C ether linkage, and the bending modes of the aromatic rings. These predicted frequencies and intensities can be compared with experimental IR and Raman spectra to validate the computational model and to assign the observed spectral bands to specific vibrational modes. For instance, studies on trifluoro-anilines have successfully used DFT to assign vibrational modes from their IR and Raman spectra. chemsrc.com

Illustrative Predicted Vibrational Frequencies (Hypothetical):

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | ~3400-3500 |

| Aromatic C-H stretch | ~3000-3100 |

| C=C aromatic stretch | ~1450-1600 |

| C-O-C asymmetric stretch | ~1250 |

This table is for illustrative purposes to show the type of data obtained from vibrational analysis calculations.

Mass Spectrometry Fragmentation Pattern Prediction

The prediction of mass spectrometry fragmentation patterns is a critical aspect of computational chemistry, aiding in the structural elucidation of molecules. For this compound, with a molecular weight of approximately 220.65 g/mol , a plausible fragmentation pathway under electron ionization (EI) can be hypothesized based on the stability of potential fragment ions. chemicalbook.com The structure contains several key bonds—notably the C-O ether linkage, the C-Cl bond, and bonds within the pyridine and aniline rings—which are expected to be primary sites of cleavage.

The initial event would be the formation of the molecular ion [M]•+ at an m/z of approximately 220/222, showing the characteristic isotopic pattern for a chlorine-containing compound. The most probable fragmentation pathways would involve the cleavage of the ether bond, which is often a labile site in such molecules.

Pathway 1: Ether Bond Cleavage

Cleavage A (C-O bond, aniline side): This would lead to the formation of a pyridin-3-yloxy radical and a 2-chloroaniline (B154045) cation radical fragment at m/z 127/129. Further fragmentation of this ion could occur via the loss of a chlorine radical to yield an aniline cation at m/z 92.

Cleavage B (C-O bond, pyridine side): This pathway generates a 2-chloro-4-hydroxyaniline radical cation (m/z 143/145) and a pyridin-3-yl radical. Alternatively, it can produce a pyridin-3-yl cation at m/z 78 and a 2-chloro-4-aminophenoxy radical.

Pathway 2: Other Fragmentations

Loss of the entire pyridyloxy group as a radical (m/z 94) would result in a fragment at m/z 126/128.

Initial loss of a chlorine radical from the molecular ion would produce a fragment at m/z 185.

These predicted pathways are based on the general principles of mass spectrometry and the known fragmentation behavior of related aromatic ethers and chloroanilines. nist.govresearchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Plausible Origin |

|---|---|---|

| 220/222 | [C₁₁H₉ClN₂O]•+ | Molecular Ion |

| 185 | [C₁₁H₉N₂O]+ | Loss of •Cl from the molecular ion |

| 143/145 | [C₆H₅ClNO]•+ | Cleavage of the pyridine-side C-O ether bond |

| 127/129 | [C₆H₅ClN]•+ | Cleavage of the aniline-side C-O ether bond |

| 92 | [C₆H₆N]+ | Loss of •Cl from the [C₆H₅ClN]•+ fragment |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior and intermolecular interactions of molecules. For this compound, MD simulations can elucidate how molecules interact with each other in a condensed phase or with a biological receptor. The key functional groups—the aniline NH₂, the pyridine nitrogen, the ether oxygen, and the aromatic rings—dictate the nature of these interactions.

The primary non-covalent interactions expected for this molecule are:

Hydrogen Bonding: The aniline -NH₂ group can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring and the ether oxygen are potential hydrogen bond acceptors. MD simulations can predict the strength and lifetime of these hydrogen bonds, such as the N-H···N (aniline to pyridine) interaction, which could lead to the formation of dimers or larger aggregates. nih.govnih.gov

π-π Stacking: The two aromatic rings (chlorinated benzene (B151609) and pyridine) can engage in π-π stacking interactions. These interactions are crucial for the packing of molecules in a solid state or for binding within the aromatic-rich pockets of proteins. nih.gov Computational analysis can determine the preferred stacking geometry (e.g., face-to-face or offset) and the associated interaction energy.

Halogen Bonding: While typically weaker, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the pyridine nitrogen or ether oxygen.

MD simulations would involve placing numerous molecules of this compound in a simulation box and observing their behavior over time. Analysis of the resulting trajectories would yield data on radial distribution functions, potential of mean force, and the formation of stable intermolecular complexes.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Significance |

|---|---|---|---|

| Hydrogen Bond | Aniline (-NH₂) | Pyridine (N) | Dimerization, Self-Assembly |

| Hydrogen Bond | Aniline (-NH₂) | Ether (O) | Conformational Stabilization, Solvation |

| π-π Stacking | Phenyl Ring | Pyridine Ring | Crystal Packing, Receptor Binding |

Reactive Pathway Mapping and Transition State Characterization

Understanding the reactivity of this compound is essential for predicting its metabolic fate, degradation pathways, or its role in chemical synthesis. nih.gov Reactive pathway mapping, typically performed using Density Functional Theory (DFT), allows for the exploration of potential chemical transformations.

Key reactive sites in the molecule include:

The Aniline Ring: This ring is activated towards electrophilic substitution due to the electron-donating amino group, though this is somewhat attenuated by the electron-withdrawing chloro and ether groups. Potential reactions include hydroxylation, nitration, or halogenation.

The Amino Group: The nitrogen atom is nucleophilic and can be oxidized or participate in condensation reactions.

The Pyridine Ring: This ring is generally electron-deficient and susceptible to nucleophilic attack, particularly if the nitrogen is quaternized. It can also be a site for reduction.

The Ether Linkage: The C-O bonds of the ether can be cleaved under harsh conditions, representing a potential degradation pathway.

Computational studies would map the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located and characterized. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. Analysis of the vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency). mdpi.com

For example, a study on the oxidation of the aniline ring would involve mapping the pathway for the addition of an oxygen atom, calculating the activation energies for substitution at different positions on the ring, and determining the most favorable product.

Table 3: Theoretical Reactive Pathways and Computational Characterization

| Potential Reaction | Reactive Site | Computational Method | Key Information Gained |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aniline Ring | DFT, Transition State Search (e.g., QST2/3) | Activation Energy, Regioselectivity |

| Oxidation | Aniline -NH₂ Group | DFT, Nudged Elastic Band (NEB) | Reaction Mechanism, Intermediate Stability |

| Nucleophilic Aromatic Substitution | Pyridine Ring | DFT, Solvent Modeling (e.g., PCM) | Reaction Feasibility, Solvent Effects |

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Routes for Analogues

The development of stereoselective synthetic methods is a cornerstone of modern drug discovery, enabling the precise synthesis of chiral molecules that can exhibit improved potency and reduced off-target effects. For analogues of 2-Chloro-4-(pyridin-3-yloxy)aniline, the introduction of stereocenters could lead to derivatives with enhanced biological activity.

Future research could focus on adapting established synthetic protocols for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig amination, to be stereoselective. beilstein-journals.orgresearchgate.net The classical Ullmann reaction, for instance, often requires harsh conditions, but modern advancements using ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) allow for milder reaction conditions. beilstein-journals.orgnih.gov The challenge lies in designing chiral ligands or reaction conditions that can control the stereochemistry of analogues, particularly those where chirality is introduced on a substituent of either the aniline (B41778) or pyridine (B92270) ring.

Efficient and stereoselective syntheses of building blocks, such as the 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, demonstrate that complex chiral structures can be achieved with high selectivity. nih.gov Applying similar principles to create chiral precursors for the synthesis of this compound analogues represents a promising, yet unexplored, research avenue. The goal would be to develop robust methods that provide access to enantiomerically pure compounds for detailed biological evaluation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with high-throughput screening has revolutionized the hit-to-lead and lead optimization phases of drug discovery. nih.govacs.org Flow chemistry and other automated synthesis platforms offer rapid, efficient, and scalable synthesis of compound libraries, making them ideal for exploring the structure-activity relationships (SAR) of this compound analogues.

A key advantage of these platforms is the ability to create a closed-loop system where compounds are designed, synthesized, purified, and biologically assayed in an integrated and automated fashion. acs.orgresearchgate.net For example, a flow technology platform has been successfully used to discover novel Abl kinase inhibitors by combining rapid in-line synthesis with bioassays and machine learning-based design. nih.govacs.org This approach significantly shortens the design-synthesis-test cycle.

Applying this technology to this compound would involve developing robust flow chemistry protocols for the key bond-forming reactions, such as the diaryl ether linkage. Given that this compound is a precursor to kinase inhibitors, an automated platform could rapidly generate a library of analogues by varying the substituents on the aniline and pyridine rings. ed.ac.uk The data from these high-throughput experiments would be invaluable for building predictive models and accelerating the discovery of new drug candidates. researchgate.net

| Platform Feature | Advantage for Synthesizing Analogues | Reference |

| Integrated Synthesis & Purification | Rapid generation of pure compounds for immediate biological screening. | nih.gov |

| Microfluidic Reactors | Precise control over reaction conditions (temperature, time), improving yield and selectivity. | acs.org |

| Automated SAR Iteration | Machine learning algorithms use screening data to design the next generation of compounds. | acs.orgresearchgate.net |

| Reduced Scale | Requires minimal starting material, reducing cost and waste. | researchgate.net |

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net Exploring the bioorthogonal reactivity of this compound could unlock its potential as a tool for chemical biology and targeted therapeutics.

A primary strategy involves modifying the core structure with a "chemical handle" that can undergo a specific bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". illinois.edunih.govuniupo.it For instance, an azide (B81097) or a terminal alkyne group could be incorporated into a non-critical position of the molecule. This would allow the resulting analogue to be conjugated to other molecules, such as:

Fluorescent Dyes: For visualizing the cellular localization and target engagement of the kinase inhibitor. nih.gov

Affinity Tags (e.g., Biotin): For pull-down experiments to identify protein targets and binding partners.

Polymers (e.g., PEG): To improve the pharmacokinetic properties of the drug. nd.edu

Targeting Ligands (e.g., Antibodies): To create antibody-drug conjugates (ADCs) that deliver the inhibitor specifically to cancer cells, potentially increasing efficacy and reducing systemic toxicity. researchgate.netyoutube.com

The development of such bioconjugates represents a significant step towards creating more sophisticated and targeted therapeutic agents based on the this compound scaffold. nih.gov

Advanced Material Science Applications Through Molecular Engineering

While primarily investigated for its biological activity, the this compound structure also holds potential as a building block for advanced functional materials. Through molecular engineering, its properties can be tailored for applications in material science.

By incorporating polymerizable functionalities, such as vinyl or acrylate (B77674) groups, analogues of this compound could be used as monomers for the synthesis of novel polymers. The rigid diaryl ether linkage and the potential for intermolecular interactions (e.g., hydrogen bonding from the aniline group) could impart unique thermal, mechanical, or optical properties to the resulting materials.

Furthermore, strategies from supramolecular chemistry and nanotechnology could be employed. For example, "click chemistry" has been used to create functionalized dendrimers and to immobilize molecules onto solid surfaces, creating materials for sensors or diagnostic assays. nd.edu By engineering this compound analogues with appropriate reactive groups, they could be grafted onto surfaces or incorporated into more complex architectures like star polymers or carbon nanotubes. nd.edu These engineered materials could find applications in electronics, photonics, or as specialized coatings.

Predictive Modeling for De Novo Design of Functionalized Analogues

Computational methods are indispensable in modern drug design, allowing for the virtual screening of vast chemical spaces and the rational design of new molecules with desired properties. For this compound, predictive modeling can guide the de novo design of functionalized analogues with improved kinase inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. 3D-QSAR studies on related kinase inhibitors, such as 4-anilinoquinazoline (B1210976) derivatives, have successfully identified the key steric and electrostatic features required for potent inhibition. nih.gov Similar models could be developed for this compound analogues, providing a predictive framework to assess the potential activity of newly designed compounds before their synthesis. Studies on other kinase inhibitors have shown that QSAR models can effectively link structural properties to inhibitory activity. nih.gov

Moreover, the integration of machine learning algorithms, such as Random-Forest regression, with automated synthesis platforms creates a powerful engine for drug discovery. nih.govresearchgate.net These models can learn from the data generated in each cycle of synthesis and screening to propose new structures with a higher probability of success. acs.org This data-driven approach, combined with molecular docking simulations to understand binding modes at the atomic level, can significantly accelerate the design of novel, highly potent, and selective kinase inhibitors based on the this compound scaffold.

| Modeling Technique | Application for Analogue Design | Reference |

| 3D-QSAR | Identifies key steric and electrostatic properties for enhanced biological activity. | nih.gov |

| Molecular Docking | Predicts the binding mode and interactions with the target kinase. | nih.gov |

| Machine Learning (e.g., Random Forest) | Proposes novel structures with high predicted potency based on iterative screening data. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Chloro-4-(pyridin-3-yloxy)aniline, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki coupling between pyridinyl boronic acids and chlorinated aniline derivatives under palladium catalysis is a viable route . Intermediates like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (from patent examples) are purified using HPLC or column chromatography . Reverse-phase HPLC is particularly effective for isolating high-purity final products (>95% purity) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 1H-NMR : Used to confirm aromatic proton environments and substitution patterns. For example, distinct signals for pyridinyl protons (δ ~8.0–8.5 ppm) and aniline NH2 (δ ~5.0–6.0 ppm) are critical .

- LCMS : Validates molecular weight (e.g., m/z 245 [M+H]+ observed in related aniline derivatives) .

- HPLC : Ensures purity (>95%) and retention time consistency (e.g., 0.75 minutes under SQD-FA05 conditions) .

Q. What safety precautions are essential when handling this compound?

- Methodology :